Sucrose stearate - 136152-91-5

Sucrose stearate

Catalog Number: EVT-1623110
CAS Number: 136152-91-5
Molecular Formula: C30H56O12
Molecular Weight: 608.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sucrose stearate is a type of sucrose fatty acid ester, specifically derived from the esterification of sucrose with stearic acid. It is recognized for its emulsifying properties and is widely used in various industries, including food, cosmetics, and pharmaceuticals. Sucrose stearate serves as an effective surfactant due to its ability to stabilize emulsions and foams, making it valuable in formulations requiring consistent texture and stability.

Source

Sucrose stearate is synthesized from sucrose, a common disaccharide sugar found in plants, and stearic acid, a saturated fatty acid typically derived from animal or vegetable fats. The production of sucrose fatty acid esters can be achieved through several methods, including chemical and enzymatic processes.

Classification

Sucrose stearate is classified under non-ionic surfactants, which are characterized by their lack of charge. This classification allows for a broad range of applications where ionic surfactants may not be suitable due to their potential to interact negatively with other components in a formulation.

Synthesis Analysis

Methods

Sucrose stearate can be synthesized through two primary methods: chemical synthesis and enzymatic synthesis.

  1. Chemical Synthesis:
    • This method typically involves the direct esterification of sucrose with stearic acid or its methyl ester in the presence of a catalyst (e.g., potassium carbonate) at elevated temperatures (90°C to 250°C) .
    • Solvents like dimethyl sulfoxide or propylene glycol may be used to facilitate the reaction .
  2. Enzymatic Synthesis:
    • Enzymatic methods utilize lipases as catalysts to promote the esterification reaction at lower temperatures (30°C to 70°C), often resulting in higher yields and fewer by-products .
    • The process can be performed without solvents, enhancing the environmental sustainability of the production method .

Technical Details

The choice between chemical and enzymatic synthesis often depends on factors such as desired yield, purity, and environmental considerations. Enzymatic processes tend to offer better control over product specificity and are more environmentally friendly due to milder reaction conditions.

Molecular Structure Analysis

Structure

The molecular structure of sucrose stearate consists of a sucrose backbone with one or more stearic acid chains attached via ester linkages. The general formula can be represented as:

C12H22O11+nC18H36O2C12H22O11(C18H36O2)n+nH2OC_{12}H_{22}O_{11}+nC_{18}H_{36}O_2\rightarrow C_{12}H_{22}O_{11}(C_{18}H_{36}O_2)_n+nH_2O

where nn indicates the number of stearic acid molecules esterified to the sucrose molecule.

Data

The molecular weight of sucrose stearate varies depending on the degree of substitution but typically ranges around 1,000 g/mol for fully substituted forms. The presence of multiple hydroxyl groups in sucrose contributes to its hydrophilicity, while the long hydrophobic fatty acid chain imparts lipophilic properties.

Chemical Reactions Analysis

Reactions

The primary reaction involved in the formation of sucrose stearate is the esterification reaction between sucrose and stearic acid or its derivatives. This reaction can be represented as follows:

sucrose+stearic acidsucrose stearate+water\text{sucrose}+\text{stearic acid}\rightarrow \text{sucrose stearate}+\text{water}

Technical Details

During this reaction, water is released as a by-product. To drive the reaction towards product formation, methods such as removing water or using excess reactants are employed. The kinetics of this reaction can be influenced by temperature, catalyst concentration, and the molar ratio of reactants.

Mechanism of Action

Process

The mechanism by which sucrose stearate functions as an emulsifier involves its amphiphilic nature. The hydrophilic sucrose component interacts with water while the hydrophobic fatty acid tail interacts with oils or fats. This dual affinity stabilizes oil-in-water emulsions by reducing surface tension at the oil-water interface.

Data

Studies have shown that sucrose esters can significantly enhance emulsion stability compared to traditional emulsifiers due to their ability to form a protective layer around dispersed droplets . This stabilization effect is crucial in formulations like creams and lotions where consistent texture is desired.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder or solid.
  • Solubility: Soluble in organic solvents but has limited solubility in water.
  • Melting Point: Varies based on substitution but generally falls within 50°C to 60°C.

Chemical Properties

  • pH Stability: Generally stable across a wide pH range (4-8).
  • Thermal Stability: Maintains properties up to approximately 200°C before degradation occurs.
  • Emulsifying Capacity: Effective at low concentrations (0.5% - 5%) depending on application requirements.
Applications

Scientific Uses

  • Food Industry: Used as an emulsifier in baked goods, dairy products, and sauces to improve texture and shelf-life.
  • Cosmetic Products: Acts as an emulsifier in creams, lotions, and other personal care products for improved stability and skin feel.
  • Pharmaceuticals: Utilized in drug formulations for enhanced bioavailability and stability of active ingredients.

Properties

CAS Number

136152-91-5

Product Name

Sucrose stearate

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate

Molecular Formula

C30H56O12

Molecular Weight

608.8 g/mol

InChI

InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-20-30(28(38)25(35)22(19-32)41-30)42-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1

InChI Key

SZYSLWCAWVWFLT-UTGHZIEOSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Synonyms

sucrose monostearate
sucrose stearate

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

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